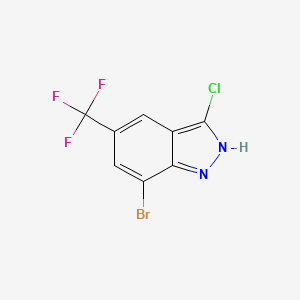
7-Bromo-3-chloro-5-(trifluoromethyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-3-chloro-5-(trifluoromethyl)-1H-indazole is a heterocyclic compound that contains both bromine and chlorine atoms, as well as a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-chloro-5-(trifluoromethyl)-1H-indazole typically involves multi-step organic reactions. One common method involves the halogenation of an indazole precursor, followed by the introduction of the trifluoromethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-chloro-5-(trifluoromethyl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups.
Scientific Research Applications
7-Bromo-3-chloro-5-(trifluoromethyl)-1H-indazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-3-chloro-5-(trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various effects. For example, the compound may bind to enzymes or receptors, altering their activity and leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-3-chloro-1H-indazole: Lacks the trifluoromethyl group, which may affect its chemical properties and biological activity.
5-(Trifluoromethyl)-1H-indazole: Does not contain bromine or chlorine atoms, leading to different reactivity and applications.
Uniqueness
The presence of both bromine and chlorine atoms, along with the trifluoromethyl group, makes 7-Bromo-3-chloro-5-(trifluoromethyl)-1H-indazole unique
Properties
Molecular Formula |
C8H3BrClF3N2 |
|---|---|
Molecular Weight |
299.47 g/mol |
IUPAC Name |
7-bromo-3-chloro-5-(trifluoromethyl)-2H-indazole |
InChI |
InChI=1S/C8H3BrClF3N2/c9-5-2-3(8(11,12)13)1-4-6(5)14-15-7(4)10/h1-2H,(H,14,15) |
InChI Key |
XJUFNLCEOXRRRX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=NNC(=C21)Cl)Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Bromophenyl)-5-methoxyimidazo[1,2-a]pyridine](/img/structure/B13680993.png)
![7-chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13680998.png)
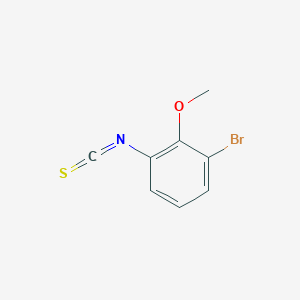
![Ethyl (4S,5R)-5-[(R)-2,2-Dimethyl-1,3-dioxolan-4-yl]-4-methyl-1,3,2-dioxathiolane-4-carboxylate 2,2-Dioxide](/img/structure/B13681017.png)
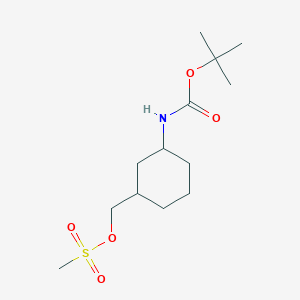
![8-Methoxy-2-(o-tolyl)imidazo[1,2-a]pyridine](/img/structure/B13681025.png)


![1-Fluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681048.png)

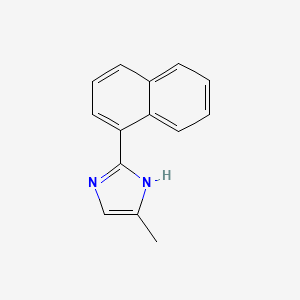
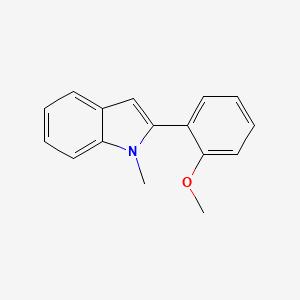
![1-Boc-3-[dihydro-2H-pyran-4(3H)-ylidene]piperidine](/img/structure/B13681085.png)
![(6-Oxabicyclo[3.1.0]hexan-3-yloxy)(tert-butyl)diphenylsilane](/img/structure/B13681086.png)
